molecular formula C10H18O2S B13341058 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

Katalognummer: B13341058
Molekulargewicht: 202.32 g/mol
InChI-Schlüssel: JURYPCDNHXBTSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a cyclobutane ring

Vorbereitungsmethoden

The synthesis of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid typically involves the reaction of tert-butylthiol with a suitable cyclobutane derivative. One common method includes the use of tert-butylsulfanyl chloride, which reacts with a cyclobutane carboxylic acid derivative under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, the compound can reduce the synthesis of leukotrienes, which are mediators of inflammation .

Vergleich Mit ähnlichen Verbindungen

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H18O2S

Molekulargewicht

202.32 g/mol

IUPAC-Name

1-tert-butylsulfanyl-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2S/c1-7-5-10(6-7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

InChI-Schlüssel

JURYPCDNHXBTSB-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)(C(=O)O)SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.